molecular formula C28H48O4 B12554536 (3,5-Dimethoxyphenyl)methyl nonadecanoate CAS No. 189127-55-7

(3,5-Dimethoxyphenyl)methyl nonadecanoate

Cat. No.: B12554536
CAS No.: 189127-55-7
M. Wt: 448.7 g/mol
InChI Key: BWUCFDOQCIEYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethoxyphenyl)methyl nonadecanoate is a chemical compound known for its unique structure and properties It is an ester derived from the combination of a (3,5-dimethoxyphenyl)methyl group and nonadecanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxyphenyl)methyl nonadecanoate typically involves the esterification reaction between (3,5-dimethoxyphenyl)methanol and nonadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxyphenyl)methyl nonadecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of (3,5-dimethoxyphenyl)methyl nonadecanoic acid.

    Reduction: Formation of (3,5-dimethoxyphenyl)methyl nonadecanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-Dimethoxyphenyl)methyl nonadecanoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxyphenyl)methyl nonadecanoate involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release (3,5-dimethoxyphenyl)methanol and nonadecanoic acid, which may interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)methyl nonadecanoate
  • (3,5-Dimethoxyphenyl)methyl octadecanoate
  • (3,5-Dimethoxyphenyl)methyl hexadecanoate

Uniqueness

(3,5-Dimethoxyphenyl)methyl nonadecanoate is unique due to its specific combination of a (3,5-dimethoxyphenyl)methyl group with a long-chain nonadecanoic acid. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

189127-55-7

Molecular Formula

C28H48O4

Molecular Weight

448.7 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)methyl nonadecanoate

InChI

InChI=1S/C28H48O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(29)32-24-25-21-26(30-2)23-27(22-25)31-3/h21-23H,4-20,24H2,1-3H3

InChI Key

BWUCFDOQCIEYQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.